molecular formula C14H22N2O2 B598800 Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate CAS No. 1198283-75-8

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate

Cat. No. B598800
CAS RN: 1198283-75-8
M. Wt: 250.342
InChI Key: VOLVRCOPABEBIC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1198283-75-8 . It has a molecular weight of 250.34 . The IUPAC name for this compound is tert-butyl 4- (1-cyanopropylidene)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is 1S/C14H22N2O2/c1-5-11(10-15)12-6-8-16(9-7-12)13(17)18-14(2,3)4/h5-9H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is a compound with a molecular weight of 250.34 . It should be stored at room temperature for optimal stability .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its significance is underlined by its role in the production of Vandetanib intermediates, as demonstrated through a synthesis process involving acylation, sulfonation, and substitution steps, confirming the structure via MS and 1HNMR with a total yield of 20.2% (Wang et al., 2015). Similarly, its utility in synthesizing intermediates for crizotinib, with a notable total yield of 49.9%, emphasizes its importance in medicinal chemistry (Kong et al., 2016).

Applications in Drug Development

The compound is crucial for developing small molecule anticancer drugs. A rapid and high-yield synthetic method has been established, showcasing its role as an intermediate for drugs targeting the PI3K/AKT/mTOR pathway, a crucial target in cancer therapeutics (Zhang et al., 2018). This pathway's significance in cell growth and survival makes targeting it a promising approach for overcoming resistance to existing cancer therapies.

Structural Studies

The compound's potential extends to structural studies, such as X-ray studies revealing tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate's enol form and its reduction leading to compounds with significant molecular packing characteristics, driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004). These structural insights are vital for understanding molecular interactions and designing more effective drugs.

Advancements in Synthesis Methods

Innovations in synthesis techniques have led to the efficient creation of related piperidine derivatives, offering promising synthons for a diverse array of piperidine derivatives, crucial for pharmaceutical development (Moskalenko & Boev, 2014). These advancements underscore the compound's versatility and its potential as a cornerstone in the synthesis of novel therapeutic agents.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements H303 and H320 are associated with this compound, suggesting potential hazards upon ingestion or eye contact . Precautionary measures include rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-11(10-15)12-6-8-16(9-7-12)13(17)18-14(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLVRCOPABEBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1CCN(CC1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678067
Record name tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate

CAS RN

1198283-75-8
Record name 1,1-Dimethylethyl 4-(1-cyanopropylidene)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198283-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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